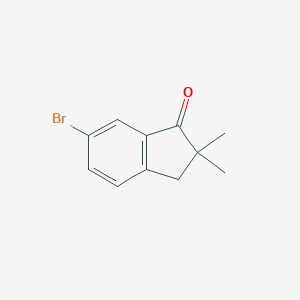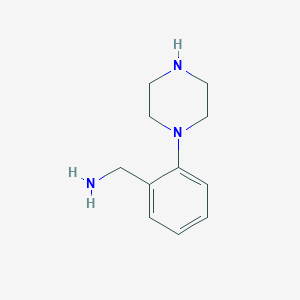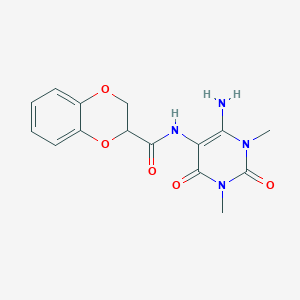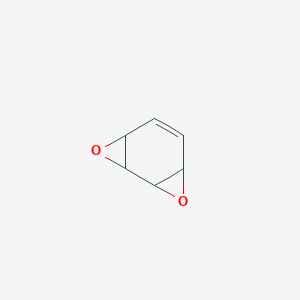
syn-Benzene dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syn-benzene dioxide, also known as 1,2-benzoquinone or ortho-benzoquinone, is a chemical compound with the molecular formula C6H4O2. It is a yellow crystalline solid that is commonly used in organic chemistry as an oxidizing agent and in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of syn-benzene dioxide is primarily through its ability to act as an oxidizing agent. It can oxidize various organic compounds, including amino acids, nucleotides, and lipids, leading to cellular damage and death. Additionally, syn-benzene dioxide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential use in cancer treatment, syn-benzene dioxide has been studied for its effects on various biochemical and physiological processes. It has been shown to induce oxidative stress in cells, leading to DNA damage and lipid peroxidation. Additionally, syn-benzene dioxide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using syn-benzene dioxide in lab experiments is its ability to act as a selective oxidizing agent. It can be used to selectively oxidize certain functional groups in organic compounds, allowing for the synthesis of specific chemical compounds. However, syn-benzene dioxide can also be highly reactive and can cause cellular damage, making it important to handle with care.
Direcciones Futuras
There are several future directions for research on syn-benzene dioxide. One potential area of study is its use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of syn-benzene dioxide and its potential use in cancer treatment. Finally, there is a need for further research on the potential environmental and health effects of syn-benzene dioxide, particularly in terms of its use in industrial processes.
Métodos De Síntesis
The most common method of synthesizing syn-benzene dioxide is through the oxidation of phenol using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium dichromate. The reaction typically occurs under acidic conditions and produces syn-benzene dioxide as a yellow solid.
Aplicaciones Científicas De Investigación
Syn-benzene dioxide has a wide range of scientific research applications, including in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as an oxidizing agent in the production of polymers and plastics. Additionally, syn-benzene dioxide has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
174690-27-8 |
|---|---|
Nombre del producto |
syn-Benzene dioxide |
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
3,8-dioxatricyclo[5.1.0.02,4]oct-5-ene |
InChI |
InChI=1S/C6H6O2/c1-2-4-6(8-4)5-3(1)7-5/h1-6H |
Clave InChI |
LWOLJZRFQMSDAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2C(O2)C3C1O3 |
SMILES canónico |
C1=CC2C(O2)C3C1O3 |
Otros números CAS |
174690-27-8 |
Sinónimos |
3,8-Dioxatricyclo[5.1.0.02,4]oct-5-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



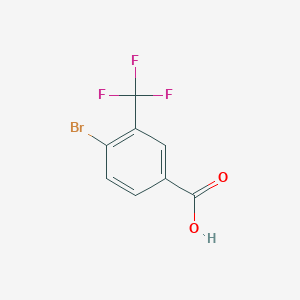
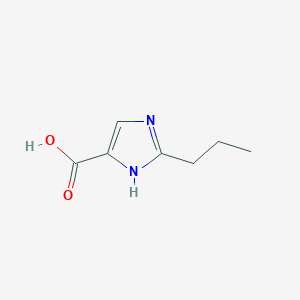
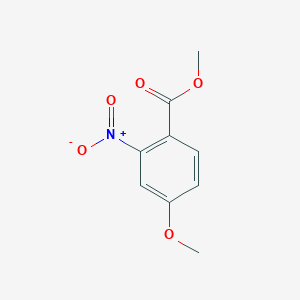
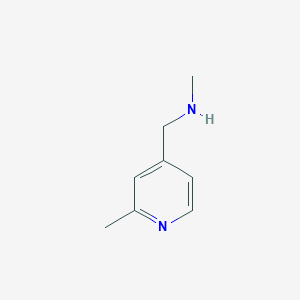

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
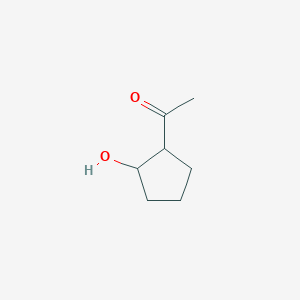
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
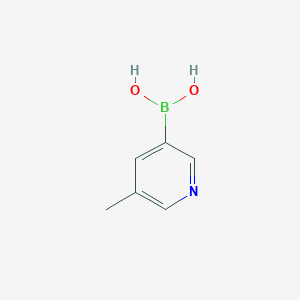
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
